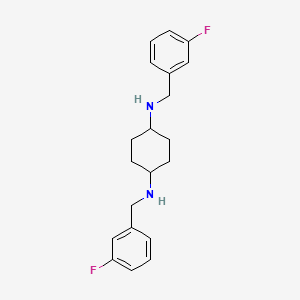

N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine

Description

Properties

IUPAC Name |

1-N,4-N-bis[(3-fluorophenyl)methyl]cyclohexane-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N2/c21-17-5-1-3-15(11-17)13-23-19-7-9-20(10-8-19)24-14-16-4-2-6-18(22)12-16/h1-6,11-12,19-20,23-24H,7-10,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIVKTSINNIJIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=CC(=CC=C2)F)NCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with 3-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorobenzyl groups can participate in substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N1,N4-Bis(4-fluorobenzyl)cyclohexane-1,4-diamine

- N1,N4-Bis(2-fluorobenzyl)cyclohexane-1,4-diamine

- N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine

Uniqueness

N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine is unique due to the specific positioning of the fluorine atoms on the benzyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Biological Activity

N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine is a chemical compound with a unique structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 290.34 g/mol. The presence of fluorinated substituents enhances its lipophilicity, which may influence its biological activity and reactivity. The compound consists of a cyclohexane ring substituted with two 3-fluorobenzyl groups at the 1 and 4 positions, contributing to its unique properties .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity, particularly against Mycobacterium tuberculosis . Studies have shown that derivatives of cyclohexane-1,4-diamine can effectively inhibit the growth of this pathogen, suggesting potential therapeutic applications in treating tuberculosis infections .

Table 1: Comparative Antibacterial Activity

| Compound Name | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 2.5 |

| N,N'-Bis(2-fluorobenzyl)cyclohexane-1,4-diamine | Staphylococcus aureus | 5 |

| N,N'-Bis(phenyl)cyclohexane-1,4-diamine | E. coli | 10 |

The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against various bacterial strains.

Anticancer Properties

In addition to its antibacterial effects, this compound has been investigated for potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by interacting with specific molecular targets involved in cell growth regulation .

The biological activity of this compound is attributed to its ability to interact with various biological targets such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, thereby influencing cellular processes related to bacterial growth and cancer cell proliferation .

Synthesis Methods

The synthesis of this compound typically involves a nucleophilic substitution reaction between cyclohexane-1,4-diamine and 3-fluorobenzyl chloride under basic conditions. The reaction is carried out in organic solvents like dichloromethane or toluene with bases such as sodium hydroxide or potassium carbonate .

Synthetic Route Overview:

-

Reagents:

- Cyclohexane-1,4-diamine

- 3-Fluorobenzyl chloride

- Base (e.g., sodium hydroxide)

- Solvent (e.g., dichloromethane)

-

Procedure:

- Mix cyclohexane-1,4-diamine with 3-fluorobenzyl chloride in an organic solvent.

- Add base to facilitate nucleophilic substitution.

- Stir at room temperature until the reaction is complete.

- Purify the product through recrystallization or chromatography.

Case Studies

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

- Study on Antitubercular Activity: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of cyclohexane-1,4-diamine showed promising activity against Mycobacterium tuberculosis with lower cytotoxicity towards mammalian cells .

- Anticancer Research: Another investigation focused on the compound's ability to inhibit cancer cell lines related to breast and prostate cancer. Results indicated a significant reduction in cell viability at certain concentrations .

Q & A

Q. What are the common synthetic routes for preparing N1,N4-Bis(3-fluorobenzyl)cyclohexane-1,4-diamine?

The synthesis typically involves alkylation of cyclohexane-1,4-diamine with 3-fluorobenzyl halides (e.g., bromides or chlorides) under controlled conditions. A multi-step approach is often employed, starting with protecting the amine groups to avoid over-alkylation, followed by deprotection and purification via column chromatography or recrystallization . Solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are commonly used, with reaction temperatures maintained between 60–80°C to balance reactivity and selectivity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) is critical for confirming the structure, particularly the integration of fluorine atoms in the 19F NMR spectrum . Infrared (IR) spectroscopy can validate amine and C-F bond presence. For crystallographic confirmation, single-crystal X-ray diffraction provides unambiguous structural data, as demonstrated for analogous diamines . High-resolution mass spectrometry (HRMS) further corroborates molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Optimization involves adjusting solvent polarity, stoichiometry of alkylating agents, and catalyst selection. For example, using a 1:2.2 molar ratio of cyclohexane-1,4-diamine to 3-fluorobenzyl bromide in DCM with triethylamine as a base can enhance mono-alkylation selectivity. Catalytic agents like potassium iodide may accelerate halide displacement . Industrial-scale methods for similar compounds emphasize continuous flow reactors to improve yield and purity .

Q. What role does this compound play in the development of metal-organic frameworks (MOFs) or coordination complexes?

The compound’s diamino and fluorinated aryl groups make it a versatile ligand for transition metals (e.g., Cu, Pd). In coordination chemistry, it can form chelated complexes with tunable electronic properties due to fluorine’s electronegativity, influencing catalytic activity in cross-coupling reactions . Structural studies of analogous chloro-benzyl derivatives reveal axial chirality, which could be exploited in asymmetric catalysis .

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological data (e.g., enzyme inhibition) often arise from variations in substituent placement or stereochemistry. Comparative studies using enantiomerically pure samples (e.g., (1R,4R)- vs. (1S,4S)-isomers) and standardized assays (e.g., IC50 measurements) are essential . Fluorine’s impact on pharmacokinetics (e.g., bioavailability, metabolic stability) should be evaluated via in vitro ADMET profiling .

Methodological Considerations

Q. How is the stereochemistry of this compound resolved and verified?

Chiral chromatography or diastereomeric salt formation with tartaric acid derivatives can separate enantiomers. Absolute configuration is confirmed via X-ray crystallography or circular dichroism (CD) spectroscopy, as seen in structurally similar trans-diamines .

Q. What purification techniques are most suitable for isolating this compound from reaction mixtures?

Flash column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) effectively removes unreacted starting materials. Recrystallization from ethanol/water mixtures enhances purity, particularly for removing hydrophilic byproducts .

Data Contradiction Analysis

Q. How do conflicting reports on the compound’s solubility in polar solvents align with structural predictions?

Discrepancies may arise from polymorphic forms or residual solvents. Solubility tests in DMSO, methanol, and water should be conducted under controlled conditions (e.g., 25°C, 48-hour equilibration). Computational models (e.g., COSMO-RS) can predict solubility trends based on the compound’s logP and hydrogen-bonding capacity .

Applications in Materials Science

Q. Can this compound serve as a precursor for functionalized polymers?

The amine groups enable incorporation into polyamide or polyurea backbones. Fluorine substituents enhance thermal stability and hydrophobicity, as observed in fluoro-aromatic polyimides . Polymerization kinetics can be monitored via in situ FTIR to optimize cross-linking density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.